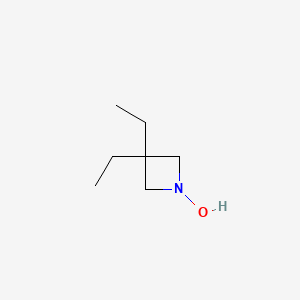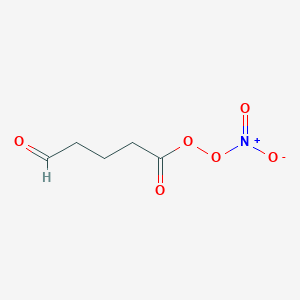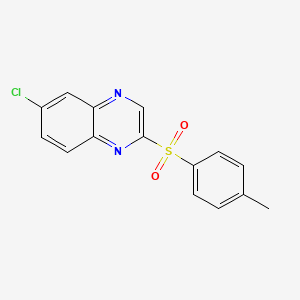
3,3-Diethylazetidin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethylazetidin-1-ol is a four-membered nitrogen-containing heterocyclic compound Azetidines, including this compound, are known for their strained ring structure, which imparts unique chemical reactivity and properties
準備方法
Synthetic Routes and Reaction Conditions
3,3-Diethylazetidin-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-diethylazetidine with an appropriate oxidizing agent to introduce the hydroxyl group. Another method involves the ring-opening of azetidine derivatives followed by functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to the efficiency of the process. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency and scalability.
化学反応の分析
Types of Reactions
3,3-Diethylazetidin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons.
科学的研究の応用
3,3-Diethylazetidin-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor for various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
3,3-Dimethylazetidin-2-one: Known for its use as an inhibitor in biological systems.
Aziridines: Another class of strained nitrogen-containing heterocycles with similar reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with different reactivity and applications.
Uniqueness
3,3-Diethylazetidin-1-ol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties
特性
| 110410-07-6 | |
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
3,3-diethyl-1-hydroxyazetidine |
InChI |
InChI=1S/C7H15NO/c1-3-7(4-2)5-8(9)6-7/h9H,3-6H2,1-2H3 |
InChIキー |
XGJXRSKJLSRVET-UHFFFAOYSA-N |
正規SMILES |
CCC1(CN(C1)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
